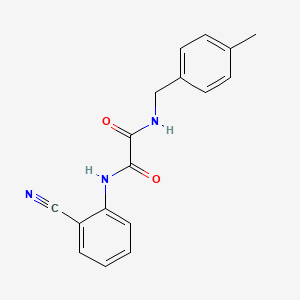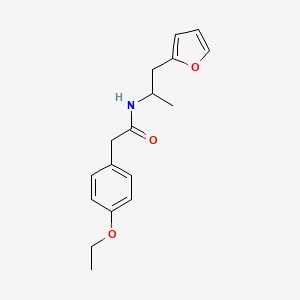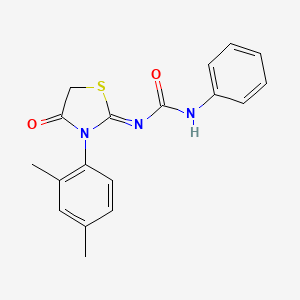![molecular formula C23H17N3O5 B2835768 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 851094-70-7](/img/structure/B2835768.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as benzo-1,4-dioxanes . These are heterocyclic compounds containing a benzene ring fused to a 1,4-dioxane ring . It has been synthesized as a possible agent for treating Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .Physical and Chemical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are crucial for its practical application. Its molecular weight is 136.1479 .Aplicaciones Científicas De Investigación
Pharmacological Applications
Anticonvulsant and Sedative-Hypnotic Activity : Compounds with similar structures have been synthesized and evaluated as anticonvulsant agents due to their ability to bind to benzodiazepine receptors. For example, a study found that certain derivatives exhibited considerable anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. One specific compound induced significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).
Antiproliferative and Anti-inflammatory Agents : Another study synthesized oxadiazole derivatives and evaluated them for anti-inflammatory and antiproliferative activities. Certain compounds showed promising activity against human cancer cell lines and inflammation, suggesting a potential for these compounds in cancer treatment and anti-inflammatory therapies (Rapolu et al., 2013).
Materials Science Applications
- Polymer Optoelectronic Devices : Research into polyoxadiazoles with specific functional groups, including the investigation of their optical properties and morphology, has implications for their use in polymer optoelectronic devices. This includes the study of thin films of certain polymers for potential applications in this field, highlighting the versatility of oxadiazole-containing compounds in materials science (Hajduk et al., 2010).
Synthetic Chemistry
- Synthesis of Antimicrobial Agents : The design and synthesis of oxadiazole derivatives bearing a trimethoxybenzamide moiety have been explored for their antimicrobial activity. Such studies aim to develop pharmaceutically important molecules with enhanced pharmacological activity, demonstrating the compound's potential in creating new antimicrobial agents (Joshi et al., 1997).
Mecanismo De Acción
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.
Mode of Action
This compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . By inhibiting these enzymes, the compound can alter the levels of acetylcholine and arachidonic acid metabolites, respectively, leading to changes in neural signal transmission and inflammatory responses.
Biochemical Pathways
The compound’s action on cholinesterases affects the cholinergic pathway , which is involved in many functions including muscle movement, breathing, heart rate, and memory. Its action on lipoxygenase enzymes impacts the arachidonic acid pathway , influencing the production of leukotrienes, which are involved in inflammatory and allergic responses .
Result of Action
The inhibition of cholinesterases can lead to increased levels of acetylcholine, potentially affecting neural signal transmission and leading to effects on muscle movement, memory, and other functions. The inhibition of lipoxygenase enzymes can alter the levels of leukotrienes, potentially impacting inflammatory and allergic responses .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide are largely due to its interactions with various biomolecules. The compound has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, and their inhibition can have significant effects on cellular function .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the formation of bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis .
Molecular Mechanism
Its ability to inhibit cholinestrases and lipoxygenase enzymes suggests that it may exert its effects through binding interactions with these biomolecules .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function would be valuable for understanding its potential as a therapeutic agent .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-21(17-8-4-5-9-18(17)30-16-6-2-1-3-7-16)24-23-26-25-22(31-23)15-10-11-19-20(14-15)29-13-12-28-19/h1-11,14H,12-13H2,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIYRMJWMIHQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide](/img/structure/B2835687.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2835688.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate](/img/structure/B2835689.png)


![Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2835693.png)
![N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide](/img/structure/B2835694.png)
![N-[2-(ethylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2835698.png)
![3-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2835701.png)
![1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2835703.png)

![N-1,3-benzodioxol-5-yl-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2835706.png)


